2,3-Diisopropylbiphenyl
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Overview
Description
2,3-Diisopropylbiphenyl is an organic compound with the molecular formula C18H22. It consists of two benzene rings connected by a single bond, with isopropyl groups attached to the 2nd and 3rd positions of one of the benzene rings. This compound is part of the biphenyl family, which is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diisopropylbiphenyl typically involves the isopropylation of biphenyl. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Diisopropylbiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated biphenyls and other substituted derivatives.
Scientific Research Applications
2,3-Diisopropylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2,3-Diisopropylbiphenyl depends on its specific application. In catalytic processes, it may act as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diisopropylbiphenyl: Another isomer with isopropyl groups at the 4th positions of both benzene rings.
3,4’-Diisopropylbiphenyl: An isomer with isopropyl groups at the 3rd and 4th positions of the biphenyl structure.
Uniqueness
2,3-Diisopropylbiphenyl is unique due to the specific positioning of the isopropyl groups, which can influence its chemical reactivity and physical properties. This unique structure can lead to different interactions in both chemical and biological systems compared to its isomers .
Properties
CAS No. |
1319725-21-7 |
---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-phenyl-2,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-13(2)16-11-8-12-17(18(16)14(3)4)15-9-6-5-7-10-15/h5-14H,1-4H3 |
InChI Key |
AMBHHSBRXZAGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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